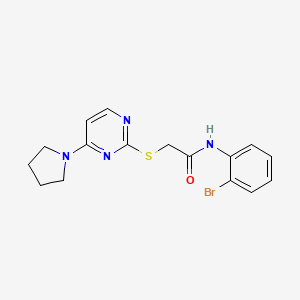

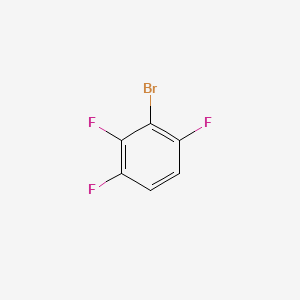

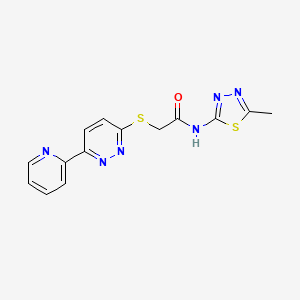

N-(2-bromophenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-bromophenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent.

Aplicaciones Científicas De Investigación

Anticonvulsant Activity

A study explored the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsants. The derivatives showed moderate anticonvulsant activity, with the 4-bromophenyl acetamide derivative displaying the most pronounced activity, significantly extending the latency period and reducing the duration and severity of seizures in a pentylenetetrazole-induced seizure model in rats. The correlation between docking results and in vivo studies suggests a promising avenue for developing new anticonvulsant drugs (Severina et al., 2020).

Antimicrobial and Antituberculosis Activity

Research on isoniazid clubbed pyrimidine derivatives revealed good antimicrobial and antituberculosis activity. These derivatives, synthesized through condensation reactions, demonstrated significant activity against various bacterial and fungal strains, as well as Mycobacterium tuberculosis, showcasing their potential as antimicrobial and antituberculosis agents (Soni & Patel, 2017).

Antitumor and Antifolate Activity

Another study synthesized 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolates, revealing their potent antitumor activity. These compounds exhibited selectivity for folate receptors and the proton-coupled folate transporter over the reduced folate carrier, inhibiting β-glycinamide ribonucleotide formyltransferase. This selectivity and inhibition capability indicate significant potential in cancer therapy (Wang et al., 2011).

Histone Deacetylase Inhibition

The compound MGCD0103, a derivative in the pyrimidine class, has been identified as a selective histone deacetylase (HDAC) inhibitor. It exhibits submicromolar in vitro inhibition of HDACs 1-3 and 11, promoting cancer cell apoptosis and cell-cycle arrest. Its oral bioavailability and significant antitumor activity in vivo highlight its potential as a promising anticancer drug (Zhou et al., 2008).

Synthesis and Structural Analysis

A study focusing on the conformation of 1-(2-bromophenyl)pyrrolidin-2-one and related compounds provided insights into their structural properties. Crystal structure analysis revealed significant non-planarity in solution for these compounds, aiding in the understanding of their chemical behavior and potential applications in various biological contexts (Fujiwara et al., 1977).

Propiedades

IUPAC Name |

N-(2-bromophenyl)-2-(4-pyrrolidin-1-ylpyrimidin-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrN4OS/c17-12-5-1-2-6-13(12)19-15(22)11-23-16-18-8-7-14(20-16)21-9-3-4-10-21/h1-2,5-8H,3-4,9-11H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFJDMSWMZVAEJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC=C2)SCC(=O)NC3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-bromophenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl [1-(2-chlorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B2744166.png)

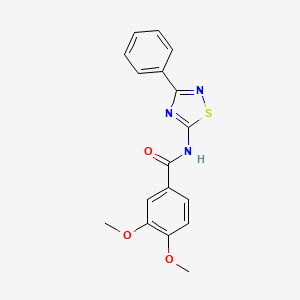

![7-(4-ethoxyphenyl)-4-((4-fluorobenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2744175.png)

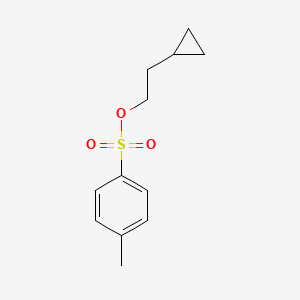

![1-[3-(Oxan-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2744178.png)

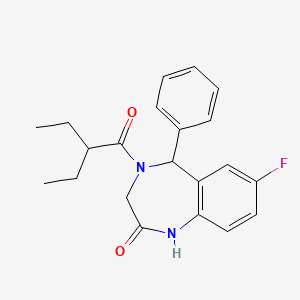

![Tert-butyl 2-azaspiro[3.4]octane-3-carboxylate;hydrochloride](/img/structure/B2744183.png)